molecular formula C33H27Cl2NO5 B11624787 Dibenzyl 4-[5-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 421580-72-5

Dibenzyl 4-[5-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11624787
CAS No.: 421580-72-5
M. Wt: 588.5 g/mol
InChI Key: OHSBXWXQQDWRLM-UHFFFAOYSA-N
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Description

Dibenzyl 4-[5-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with significant potential in various scientific fields This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules, including calcium channel blockers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzyl 4-[5-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of the dihydropyridine core, which can be achieved through the Hantzsch dihydropyridine synthesis. This involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Functional Group Introduction: The 2,4-dichlorophenyl and furyl groups are introduced through subsequent reactions, often involving halogenation and coupling reactions.

    Esterification: The final step involves the esterification of the dihydropyridine core with benzyl alcohol to form the dibenzyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dihydropyridine core can undergo oxidation to form pyridine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of the compound can lead to the formation of tetrahydropyridine derivatives. Sodium borohydride is a typical reducing agent used.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as calcium channel blockers. These derivatives can modulate calcium ion flow in cells, which is crucial for various physiological processes.

Medicine

The compound and its derivatives have potential therapeutic applications, particularly in the treatment of cardiovascular diseases. Their ability to act as calcium channel blockers makes them candidates for developing new medications for hypertension and angina.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its complex structure and reactivity make it valuable for producing high-value products.

Mechanism of Action

The primary mechanism of action for derivatives of Dibenzyl 4-[5-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves the inhibition of calcium channels. By binding to these channels, the compound prevents calcium ions from entering cells, which can reduce muscle contraction and lower blood pressure. This mechanism is particularly relevant in the context of cardiovascular diseases.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine core.

    Amlodipine: Another calcium channel blocker used in the treatment of hypertension and angina.

    Felodipine: Similar in structure and function, used for managing high blood pressure.

Uniqueness

Dibenzyl 4-[5-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate stands out due to the presence of the dichlorophenyl and furyl groups, which can enhance its binding affinity and specificity for calcium channels. These structural features may provide advantages in terms of potency and selectivity compared to other similar compounds.

This detailed overview highlights the significance and potential applications of this compound in various scientific fields

Properties

CAS No.

421580-72-5

Molecular Formula

C33H27Cl2NO5

Molecular Weight

588.5 g/mol

IUPAC Name

dibenzyl 4-[5-(2,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C33H27Cl2NO5/c1-20-29(32(37)39-18-22-9-5-3-6-10-22)31(28-16-15-27(41-28)25-14-13-24(34)17-26(25)35)30(21(2)36-20)33(38)40-19-23-11-7-4-8-12-23/h3-17,31,36H,18-19H2,1-2H3

InChI Key

OHSBXWXQQDWRLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

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